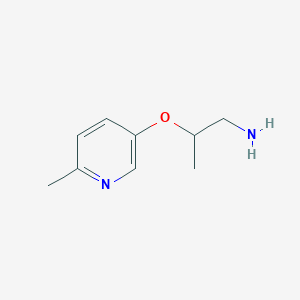

2-(6-Methyl-pyridin-3-yloxy)-propylamine

Description

The exact mass of the compound 2-(6-Methyl-pyridin-3-yloxy)-propylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-Methyl-pyridin-3-yloxy)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methyl-pyridin-3-yloxy)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)oxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-3-4-9(6-11-7)12-8(2)5-10/h3-4,6,8H,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBLHDYFMYBHJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260352 |

Source

|

| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-58-2 |

Source

|

| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-methylpyridin-3-yl)oxy]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(6-Methyl-pyridin-3-yloxy)-propylamine, a valuable building block in medicinal chemistry. The synthesis is strategically designed in two key stages: the formation of a pyridyl ether linkage via a Williamson ether synthesis, followed by the reduction of a nitrile intermediate to the target primary amine. This guide offers detailed, step-by-step protocols, in-depth mechanistic insights, and a discussion of critical process parameters to ensure successful and reproducible synthesis.

Introduction

2-(6-Methyl-pyridin-3-yloxy)-propylamine and its derivatives are of significant interest in drug discovery due to their presence in a variety of biologically active molecules. The unique combination of a substituted pyridine ring, an ether linkage, and a primary amine offers a versatile scaffold for interacting with various biological targets. A reliable and scalable synthesis of this key intermediate is therefore crucial for the advancement of related research and development programs. This guide outlines a well-established and efficient two-step synthetic pathway, providing the necessary detail for its implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine is most effectively achieved through a convergent two-step approach. This strategy leverages the reliability of the Williamson ether synthesis for the formation of the core ether structure, followed by a high-yielding reduction of a nitrile to furnish the desired primary amine.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic strategy.

This approach offers several advantages:

-

High Convergence: The two key fragments are coupled in the first step, leading to an efficient overall process.

-

Robust Reactions: Both the Williamson ether synthesis and nitrile reduction are well-understood and highly reliable transformations.

-

Commercially Available Starting Materials: The synthesis commences from readily available and cost-effective starting materials.

Part 1: Synthesis of the Key Intermediate: 2-(6-Methyl-pyridin-3-yloxy)-propanenitrile

The initial and crucial step in this synthesis is the formation of the ether linkage between the pyridinol and the propionitrile side chain. The Williamson ether synthesis is the method of choice for this transformation, involving the reaction of an alkoxide with an alkyl halide.[1][2][3][4]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The hydroxyl group of 6-methyl-3-hydroxypyridine is first deprotonated by a suitable base to form a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic carbon of 2-halopropanenitrile, displacing the halide and forming the desired ether linkage.

Figure 2: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-propanenitrile

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 6-Methyl-3-hydroxypyridine | 109.13 | 10.0 g | 91.6 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.03 g | 100.8 |

| 2-Chloropropionitrile | 89.53 | 9.0 mL (8.2 g) | 91.6 |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous sodium chloride (brine) | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methyl-3-hydroxypyridine (10.0 g, 91.6 mmol) and anhydrous DMF (100 mL).

-

Stir the mixture under a nitrogen atmosphere until the solid has dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (4.03 g of a 60% dispersion in mineral oil, 100.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the pyridinol should be observed.

-

Cool the mixture back to 0 °C and add 2-chloropropionitrile (9.0 mL, 91.6 mmol) dropwise via the dropping funnel over 20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(6-methyl-pyridin-3-yloxy)-propanenitrile as a pale yellow oil.

Part 2: Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine

The final step of the synthesis involves the reduction of the nitrile group of the intermediate to a primary amine. This can be achieved through several methods, with catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄) being the most common and effective.[1][3][5]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a "green" and efficient method for the reduction of nitriles to primary amines.[6] Various catalysts can be employed, with Raney Nickel and Palladium on carbon being common choices. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Reaction:

Experimental Protocol: Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Amount |

| 2-(6-Methyl-pyridin-3-yloxy)-propanenitrile | 10.0 g |

| Raney Nickel (slurry in water) | ~2 g |

| Methanol | 150 mL |

| Hydrogen gas | - |

Procedure:

-

In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a slurry of Raney Nickel (~2 g) in methanol (50 mL).

-

Add a solution of 2-(6-methyl-pyridin-3-yloxy)-propanenitrile (10.0 g) in methanol (100 mL) to the vessel.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Heat the mixture to 50 °C and agitate vigorously.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and recrystallization to obtain 2-(6-methyl-pyridin-3-yloxy)-propylamine.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[7][8] The reaction is typically carried out in an anhydrous ethereal solvent.

Reaction Mechanism: LiAlH₄ Reduction

The reduction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This is followed by further reduction of the intermediate imine and subsequent workup with water to yield the primary amine.[7]

Sources

- 1. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]

- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]

- 6. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

2-(6-Methyl-pyridin-3-yloxy)-propylamine synthesis protocol

This whitepaper provides a comprehensive, expert-level methodology for the synthesis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine (IUPAC: 1-(6-methylpyridin-3-yloxy)propan-2-amine). This compound represents a privileged heteroaryloxypropylamine scaffold, frequently utilized as a critical building block in the development of neuroprotective agents[1], GPCR modulators, and cannabinoid receptor inhibitors[2].

By abandoning outdated, low-yield aromatic substitution methods in favor of a highly controlled Mitsunobu etherification, this guide ensures high stereochemical fidelity, scalability, and a self-validating purification logic.

Strategic Retrosynthesis & Pathway Selection

The synthesis of heteroaryloxypropylamines traditionally relies on two distinct pathways: nucleophilic aromatic substitution (SNAr) or the alkylation of a heteroaryl alcohol[3].

For the target compound, SNAr is fundamentally flawed. The 6-methylpyridin-3-ol precursor is electron-rich at the oxygen center, rendering the pyridine ring highly resistant to nucleophilic attack unless extreme, harsh conditions are applied. Furthermore, direct Williamson ether synthesis using alkyl halides often leads to competing N-alkylation of the pyridine nitrogen, drastically reducing the yield of the desired O-alkylated product.

The Causality of the Mitsunobu Approach: To circumvent these issues, we employ a Mitsunobu coupling between 6-methylpyridin-3-ol and N-Boc-1-aminopropan-2-ol. This choice is dictated by three mechanistic advantages:

-

Regioselectivity: The reaction occurs strictly at the oxygen of the pyridinol, completely avoiding N-alkylation.

-

Chemoselectivity: By utilizing a Boc-protected amino alcohol, the primary amine is masked, preventing it from acting as a competing nucleophile.

-

Mild Conditions: The reaction proceeds at room temperature under neutral conditions, preserving the integrity of the heteroaromatic ring.

Forward synthetic workflow for 2-(6-Methyl-pyridin-3-yloxy)-propylamine via Mitsunobu coupling.

Mechanistic Causality: The Mitsunobu Cycle

Understanding the underlying physical chemistry of the Mitsunobu reaction is critical for troubleshooting and optimization. The reaction relies on the pKa differential between the two reacting alcohols.

Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) react to form a zwitterionic betaine intermediate. Because 6-methylpyridin-3-ol is relatively acidic (pKa ~9.5) compared to the aliphatic N-Boc-1-aminopropan-2-ol (pKa ~16), the pyridinol rapidly protonates the betaine. The deprotonated betaine then activates the aliphatic secondary alcohol, forming an electrophilic alkoxyphosphonium ion. Finally, the pyridinolate anion attacks the activated carbon via an SN2 inversion, yielding the ether.

Why DIAD over DEAD? Diisopropyl azodicarboxylate (DIAD) is selected over the traditional Diethyl azodicarboxylate (DEAD) due to superior safety profiles. DEAD is shock-sensitive and thermally unstable, whereas DIAD is a stable liquid at room temperature, ensuring safer handling during scale-up.

Mechanistic causality of the Mitsunobu reaction yielding the target ether intermediate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis. A slight excess of the aliphatic alcohol, PPh3, and DIAD ensures complete consumption of the heteroaryl alcohol.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role in System |

| 6-Methylpyridin-3-ol | 109.13 | 1.00 | 1.09 g | Limiting Reagent / Nucleophile |

| N-Boc-1-aminopropan-2-ol | 175.23 | 1.10 | 1.93 g | Electrophile Precursor |

| Triphenylphosphine (PPh3) | 262.29 | 1.20 | 3.15 g | Coupling Activator |

| DIAD | 202.21 | 1.20 | 2.43 g (2.33 mL) | Oxidant |

| Anhydrous THF | N/A | N/A | 30.0 mL | Aprotic Solvent |

| 4M HCl in Dioxane | N/A | 5.00 | 12.5 mL | Deprotection Reagent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each phase, physical or chemical indicators provide immediate feedback on the reaction's success, eliminating the need for blind processing.

Phase 1: Mitsunobu Etherification

-

Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 6-methylpyridin-3-ol (1.09 g, 10 mmol) and PPh3 (3.15 g, 12 mmol).

-

Solvation: Add 30 mL of anhydrous THF. Stir magnetically until a homogenous solution is achieved. Causality: THF is strictly required as it is a polar aprotic solvent that stabilizes the betaine intermediate without acting as a competing nucleophile.

-

Substrate Addition: Inject N-Boc-1-aminopropan-2-ol (1.93 g, 11 mmol) into the stirring solution.

-

Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial formation of the betaine is highly exothermic; cooling prevents the degradation of DIAD.

-

Activation: Add DIAD (2.33 mL, 12 mmol) dropwise over a period of 15 minutes. Self-Validation: The solution will transition to a pale yellow color, indicating the active formation of the alkoxyphosphonium species.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 14 hours.

-

In-Process Control (IPC): Analyze the mixture via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent. Self-Validation: The reaction is deemed complete when the strongly UV-active spot corresponding to 6-methylpyridin-3-ol ( Rf≈0.2 ) is entirely consumed, replaced by the less polar Boc-protected intermediate ( Rf≈0.6 ).

Phase 2: Boc Deprotection & Orthogonal Purification

-

Solvent Exchange: Concentrate the crude THF mixture under reduced pressure to yield a viscous yellow oil. Redissolve the oil in 20 mL of Dichloromethane (DCM).

-

Deprotection: Slowly add 4M HCl in Dioxane (12.5 mL, 50 mmol) to the DCM solution. Stir at room temperature for 2 hours.

-

Self-Validation: Observe the reaction. The cleavage of the tert-butyl carbamate generates CO2 and isobutylene gas. The cessation of effervescence physically validates that the deprotection is complete.

-

Concentration: Evaporate the volatiles under reduced pressure to yield the crude amine hydrochloride salt.

-

Acid-Base Extraction (The Trustworthiness Core):

-

Dissolve the crude residue in 30 mL of 1M aqueous HCl.

-

Wash the aqueous layer with Diethyl Ether (3 × 20 mL).

-

Causality: This is the most critical purification step. The target molecule, now a protonated ammonium salt, is highly water-soluble. Conversely, the massive stoichiometric byproducts—Triphenylphosphine oxide (TPPO) and reduced DIAD (hydrazine dicarboxylate)—are neutral and partition exclusively into the ether layer. This orthogonal phase separation guarantees high purity without the need for column chromatography.

-

-

Free-Basing: Cool the isolated aqueous layer to 0 °C and carefully basify to pH 12 using 2M NaOH.

-

Isolation: Extract the liberated free amine with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure 2-(6-Methyl-pyridin-3-yloxy)-propylamine as a pale oil.

References

- Source: Google Patents (EP2077988B1)

-

Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities Source: PubMed Central (NIH) URL:[Link]

- Source: Google Patents (WO2008076754A2)

Sources

- 1. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity - Google Patents [patents.google.com]

- 3. EP2077988B1 - Process for the synthesis of aryloxypropylamine and heteroaryloxypropylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(6-Methyl-pyridin-3-yloxy)-propylamine

Abstract

Introduction and Strategic Overview

The unambiguous determination of a chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where molecular identity is directly linked to activity and safety. The target of this guide, 2-(6-Methyl-pyridin-3-yloxy)-propylamine, is a small molecule containing several key structural features: a substituted pyridine ring, an ether linkage, and a primary amine on a chiral propyl chain. Its molecular formula is C9H14N2O, with a monoisotopic mass of 166.1106 g/mol .[1][2]

The elucidation strategy described herein is built on the principle of orthogonal data, where each analytical technique provides a unique and complementary piece of the structural puzzle. By integrating data from high-resolution mass spectrometry (for elemental composition), a suite of NMR experiments (for mapping the precise H-C framework and connectivity), and infrared spectroscopy (for functional group identification), we can construct a self-validating system for structural confirmation.

Predicted Physicochemical Properties

Before embarking on experimental analysis, an in-silico assessment provides a baseline of expected properties.

| Property | Predicted Value | Source |

| Molecular Formula | C9H14N2O | [1][2] |

| Molecular Weight | 166.22 g/mol | [1] |

| Exact Mass | 166.110613 g/mol | [2] |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Overall Elucidation Workflow

The logical flow of experiments is critical for an efficient and definitive structural assignment. The process begins with determining the molecular formula, proceeds to identifying and connecting spin systems, and concludes with the confirmation of functional groups.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining Elemental Composition and Fragmentation

Expertise & Experience: Mass spectrometry is the first crucial step. High-resolution MS (HRMS) provides the exact mass, which is the most reliable method for determining the elemental composition of an unknown. Tandem MS (MS/MS) is then used to induce fragmentation, offering puzzle pieces that correspond to different parts of the molecule. For a molecule with a primary amine, characteristic losses and fragment ions are expected, which provides a high degree of confidence early in the process.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

-

Ionization Mode: Positive ESI mode to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire spectra in the m/z range of 50-500. Use a known reference standard (e.g., reserpine) for internal mass calibration to ensure high mass accuracy.

HRMS Data Interpretation

The primary goal is to confirm the molecular formula, C9H14N2O.

| Parameter | Expected Value | Hypothetical Observed Value |

| Ion Species | [M+H]⁺ | [M+H]⁺ |

| Calculated Exact Mass | 167.1184 | - |

| Observed m/z | - | 167.1182 |

| Mass Error (ppm) | < 5 ppm | -1.2 ppm |

A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition. The presence of two nitrogen atoms is consistent with the odd molecular weight (166 g/mol ) and the observation of an odd-numbered m/z for the protonated molecular ion, in accordance with the Nitrogen Rule.[3]

Tandem MS (MS/MS) and Fragmentation Analysis

By selecting the [M+H]⁺ ion (m/z 167.1) for collision-induced dissociation (CID), we can observe characteristic fragmentation patterns.

Key Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines and ethers.[4][5] The most likely fragmentation points are the C-C bonds adjacent to the nitrogen and oxygen atoms.

-

Loss of the Propylamine Side Chain: Cleavage of the ether C-O bond can result in a fragment corresponding to the 6-methyl-3-hydroxypyridine radical cation.

-

Benzylic-type Cleavage: Cleavage of the bond between the propyl chain and the ether oxygen is expected.

-

Amine Alpha-Cleavage: The most characteristic fragmentation for a primary amine like propylamine is the cleavage of the C-C bond alpha to the nitrogen, resulting in the loss of an ethyl radical and formation of a stable [CH2NH2]⁺ ion at m/z 30.[6]

Caption: Predicted key MS/MS fragmentations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: While MS provides the formula, NMR spectroscopy builds the atomic-level blueprint of the molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment. The causality is clear: ¹H NMR identifies the types and number of protons, COSY connects protons that are coupled (typically through 2-3 bonds), HSQC links each proton directly to its attached carbon, and HMBC provides the final, crucial long-range (2-3 bond) connectivity information that pieces the entire structure together.

NMR Experimental Protocols

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Standard pulse program (e.g., zg30), 16 scans, 2s relaxation delay.

-

¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30), 1024 scans, 2s relaxation delay.

-

DEPT-135: Used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

2D Experiments:

-

COSY: Standard gradient-selected COSY sequence.

-

HSQC: Standard gradient-selected HSQC sequence optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Standard gradient-selected HMBC sequence optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

-

¹H NMR Data Interpretation and Prediction

The ¹H NMR spectrum can be divided into the aromatic region (pyridine ring) and the aliphatic region (propylamine chain).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-2 (Pyridine) | ~8.1-8.3 | d | 1H | Adjacent to N, deshielded. |

| H-4 (Pyridine) | ~7.2-7.4 | dd | 1H | Coupled to H-2 and H-5. |

| H-5 (Pyridine) | ~7.0-7.2 | d | 1H | Coupled to H-4. |

| 6-CH₃ (Pyridine) | ~2.4-2.6 | s | 3H | Methyl group on an aromatic ring. |

| O-CH (Propyl) | ~4.5-4.7 | m | 1H | Methine proton attached to electronegative oxygen. |

| CH₂-N (Propyl) | ~2.9-3.2 | m | 2H | Methylene adjacent to the primary amine. |

| CH-CH₃ (Propyl) | ~1.2-1.4 | d | 3H | Methyl group coupled to the O-CH methine. |

| NH₂ | ~1.5-3.0 | br s | 2H | Broad signal, exchangeable with D₂O. |

¹³C NMR and DEPT Data Interpretation

The ¹³C NMR and DEPT-135 spectra will confirm the number and type of carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |

| C-6 (Pyridine) | ~155-158 | Quaternary (No Signal) | Attached to N and CH₃. |

| C-3 (Pyridine) | ~150-153 | Quaternary (No Signal) | Attached to N and O-ether. |

| C-2 (Pyridine) | ~140-145 | CH (Positive) | Deshielded by adjacent N.[8] |

| C-4 (Pyridine) | ~125-130 | CH (Positive) | Aromatic CH.[8] |

| C-5 (Pyridine) | ~120-125 | CH (Positive) | Aromatic CH. |

| O-CH (Propyl) | ~75-80 | CH (Positive) | Carbon attached to ether oxygen. |

| CH₂-N (Propyl) | ~45-50 | CH₂ (Negative) | Carbon adjacent to amine. |

| 6-CH₃ (Pyridine) | ~22-25 | CH₃ (Positive) | Aromatic methyl group. |

| CH-CH₃ (Propyl) | ~16-20 | CH₃ (Positive) | Aliphatic methyl group. |

2D NMR: Assembling the Fragments

-

COSY: This experiment is key to confirming the propyl chain spin system. A correlation will be observed between the O-CH proton, the CH₂-N protons, and the CH-CH₃ protons, confirming their connectivity.

-

HSQC: This provides direct, one-bond C-H correlations, allowing for the unambiguous assignment of each carbon atom that has attached protons based on the already interpreted ¹H spectrum.

-

HMBC: This is the definitive experiment for connecting the molecular fragments. The key correlations to look for are:

-

A correlation from the O-CH proton of the propyl chain to the C-3 carbon of the pyridine ring. This three-bond correlation (H-C-O-C) is irrefutable evidence of the ether linkage at the C-3 position.

-

A correlation from the 6-CH₃ protons to the C-6 and C-5 carbons of the pyridine ring, confirming the position of the methyl group.

-

Caption: Essential HMBC correlations for structure proof.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Trustworthiness: IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the MS and NMR data. The presence of characteristic absorption bands for the amine N-H, ether C-O, and aromatic C=N/C=C bonds provides orthogonal validation of the structure.

FT-IR Experimental Protocol

-

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.

-

Sample Preparation: A small drop of the neat liquid compound is placed between two KBr plates to create a thin film.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation |

| 3400-3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | The characteristic "twin peaks" are a strong indicator of a primary amine.[9] |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the pyridine ring.[10] |

| 2980-2850 | C-H Stretch | Aliphatic C-H | Confirms the propyl chain. |

| ~1600, ~1470 | C=C, C=N Stretch | Aromatic Ring | Characteristic stretches for the pyridine ring.[10] |

| 1250-1050 | C-O Stretch | Aryl-Alkyl Ether | Strong band indicative of the C-O-C ether linkage.[11] |

Conclusion: A Unified Structural Assignment

The structure of 2-(6-Methyl-pyridin-3-yloxy)-propylamine is unequivocally confirmed by the congruent data from multiple spectroscopic techniques.

-

HRMS established the correct elemental composition of C9H14N2O.

-

Tandem MS revealed fragmentation patterns consistent with the propylamine and methyl-pyridinol moieties.

-

¹H and ¹³C NMR spectroscopy identified the correct number and types of proton and carbon environments.

-

2D NMR (COSY, HSQC, and particularly HMBC) provided the definitive connectivity, linking the propylamine side chain to the C-3 position of the 6-methylpyridine ring via the ether oxygen.

-

FT-IR spectroscopy independently confirmed the presence of all key functional groups: a primary amine, an aryl-alkyl ether, and a substituted aromatic ring.

This integrated and self-validating approach provides the highest level of confidence in the final structural assignment, meeting the rigorous standards required in scientific research and drug development.

References

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0202681). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0254668). [Link]

-

Doc Brown's Chemistry. mass spectrum of propylamine fragmentation pattern. [Link]

-

NMRDB. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propylamine. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Journal of Chemical Education. Fragmentation mechanisms in mass spectrometry. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. [Link]

-

PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. [Link]

-

ATB. Propylamine | C3H9N. [Link]

-

Defense Technical Information Center. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

-

PMC. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

-

Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]

-

ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. [Link]

-

India Patents. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

-

Chemistry Stack Exchange. Predict the number of peaks in H-1 NMR of sesamolin. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.

-

MDPI. Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics. [Link]

-

SpectraBase. [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine - Vapor Phase IR Spectrum. [Link]

-

PubChemLite. 3-(2-methyl-pyridin-4-yl)-propylamine. [Link]

-

Wikipedia. Propylamine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. testbook.com [testbook.com]

- 9. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Advanced Purity Analysis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the rigorous purity analysis of critical intermediates like 2-(6-Methyl-pyridin-3-yloxy)-propylamine becomes paramount. This compound presents unique analytical challenges due to its di-basic nature and high polarity.

This whitepaper provides a field-proven, in-depth technical framework for the quantitative purity analysis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine, emphasizing the causality behind chromatographic choices and ensuring compliance with global regulatory standards[1].

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, we must first deconstruct the molecule’s physicochemical properties. 2-(6-Methyl-pyridin-3-yloxy)-propylamine consists of a pyridine ring (weakly basic) and a propylamine chain containing a primary aliphatic amine (strongly basic).

The Causality of Chromatographic Selection

At a typical mobile phase pH of 2.5–3.0 (ideal for LC-MS ionization), both the pyridine nitrogen ( pKa≈5.2 ) and the primary amine ( pKa≈9.5 ) are fully protonated[2].

-

The Problem: On a traditional reversed-phase C18 column, this dual-positive charge results in extreme hydrophilicity (poor retention) and severe peak tailing due to secondary electrostatic interactions with residual, un-endcapped silanols on the silica matrix.

-

The Solution: Instead of resorting to non-volatile ion-pairing reagents (like heptanesulfonic acid) which suppress MS signals, we employ Mixed-Mode Chromatography [3]. Columns that combine reversed-phase and weak cation-exchange mechanisms (e.g., Coresep 100) provide dual-retention modalities. The hydrophobic regions retain the methyl-pyridine core, while the cation-exchange sites interact with the protonated amines, yielding sharp, symmetrical peaks and excellent retention without compromising LC-MS compatibility[2].

Table 1: Physicochemical Attributes & Analytical Implications

| Attribute | Property / Value | Analytical Implication |

| Basic Sites | Pyridine N, Primary Amine | Requires low pH to ensure consistent protonation state; prone to silanol tailing. |

| Chromophore | Pyridine Ring | Strong π→π∗ transitions allow for highly sensitive UV detection at 230–260 nm[4]. |

| Polarity | High (LogP < 1) | Poor retention on standard C18; necessitates mixed-mode or HILIC stationary phases. |

| Volatility | Low | Gas Chromatography (GC) requires derivatization; HPLC is the preferred quantitative method[5]. |

Orthogonal Analytical Workflow

Relying on a single detection modality introduces a critical blind spot: impurities lacking a UV chromophore (e.g., aliphatic starting materials) will go undetected. We utilize an orthogonal approach combining UV-Vis spectrophotometry with High-Resolution Mass Spectrometry (HRMS)[4].

Figure 1: Orthogonal detection workflow for pyridine derivative purity analysis.

Core Methodology: Stability-Indicating HPLC Protocol

The following protocol is a self-validating system designed to separate 2-(6-Methyl-pyridin-3-yloxy)-propylamine from its synthetic precursors (e.g., 6-methylpyridin-3-ol) and degradation products.

Reagents and Materials

-

Stationary Phase: Mixed-mode column (e.g., Coresep 100, 150×4.6 mm, 2.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic buffer maintains the analyte in a fully protonated state while providing volatile ions for MS compatibility).

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

Diluent: 90:10 Water:Acetonitrile (v/v).

Step-by-Step Execution Protocol

-

Standard Preparation: Accurately weigh 10.0 mg of the 2-(6-Methyl-pyridin-3-yloxy)-propylamine reference standard. Dissolve in 100 mL of diluent to achieve a stock concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution[5].

-

Sample Preparation: Prepare the test sample identically to the standard. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

-

System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B for 15 minutes at a flow rate of 1.0 mL/min.

-

System Suitability Testing (SST): Inject the standard solution in replicates of five. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% , and the USP tailing factor is ≤1.5 .

-

Sample Analysis: Inject 10 µL of the sample solution using the gradient program outlined in Table 2.

Table 2: Optimized Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 1.0 | 95 | 5 | Initial |

| 2.0 | 1.0 | 95 | 5 | Isocratic Hold |

| 10.0 | 1.0 | 40 | 60 | Linear Gradient |

| 12.0 | 1.0 | 40 | 60 | Wash |

| 12.1 | 1.0 | 95 | 5 | Re-equilibration |

| 17.0 | 1.0 | 95 | 5 | End |

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is "fit for purpose" and defensible during regulatory audits, it must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[1][6]. The updated R2 revision emphasizes a lifecycle approach and robustness[7].

Figure 2: Core validation parameters mandated by ICH Q2(R2) for quantitative purity analysis.

Key Validation Parameters & Acceptance Criteria

-

Specificity: The method must unequivocally assess the analyte in the presence of expected impurities[8]. Validation Action: Force-degrade the sample (acid, base, peroxide, heat, UV) and utilize Photodiode Array (PDA) peak purity analysis to confirm no co-elution occurs beneath the main peak.

-

Linearity and Range: The analytical response must be directly proportional to the concentration[1]. Validation Action: Prepare standard solutions from 25% to 150% of the nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

-

Accuracy: Evaluated via recovery studies[8]. Validation Action: Spike known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

Table 3: ICH Q2(R2) Validation Acceptance Criteria Summary

| Validation Parameter | ICH Q2(R2) Requirement | Acceptance Criteria for this Method |

| Specificity | Baseline resolution from impurities | Resolution ( Rs ) > 2.0; Peak Purity Angle < Threshold |

| Linearity | Proportional response across range | R2≥0.999 ; y-intercept ≤2.0% of 100% response |

| Accuracy | Closeness to true value | Mean recovery 98.0% – 102.0% |

| Precision (Repeatability) | Agreement among independent tests | %RSD ≤2.0% (n=6 injections) |

| Robustness | Reliability under deliberate variations | %RSD ≤2.0% when varying pH ( ±0.2 ), Flow ( ±10% ) |

Conclusion

The purity analysis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine demands a nuanced understanding of its di-basic molecular architecture. By abandoning traditional C18 columns in favor of mixed-mode chromatography, analysts can eliminate silanol-induced peak tailing and achieve superior resolution. When coupled with orthogonal MS detection and validated strictly against ICH Q2(R2) parameters, this methodology provides a highly trustworthy, self-validating system capable of supporting rigorous pharmaceutical development and quality control.

References

-

International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at: [Link]

-

Helix Chromatography. HPLC Methods for Analysis of Pyridine and Aminopyridine Isomers on Mixed-Mode Columns. Available at: [Link]

-

MasterControl. ICH Q2(R2) Validation of Analytical Procedures - Framework and Regulatory Ecosystem. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. helixchrom.com [helixchrom.com]

- 3. helixchrom.com [helixchrom.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mastercontrol.com [mastercontrol.com]

- 7. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]

- 8. m.youtube.com [m.youtube.com]

Physicochemical Profiling and Solubility Dynamics of 2-(6-Methyl-pyridin-3-yloxy)-propylamine: A Comprehensive Technical Guide

An in-depth technical guide on the physicochemical properties and solubility dynamics of 2-(6-Methyl-pyridin-3-yloxy)-propylamine, designed for process chemists, formulation scientists, and drug development professionals.

Executive Summary

2-(6-Methyl-pyridin-3-yloxy)-propylamine is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including cannabinoid receptor (CB1) antagonists and kinase inhibitors[1][2]. As a molecule containing both a heteroaromatic ring and an aliphatic side chain, its solubility profile is highly dependent on the solvent environment and the protonation state of its two basic centers. This whitepaper provides an authoritative analysis of its physicochemical properties, predictive solubility across diverse solvent systems, and field-proven experimental protocols for thermodynamic solubility determination.

Part 1: Structural Deconstruction & Physicochemical Logic

To accurately predict and manipulate the solubility of 2-(6-Methyl-pyridin-3-yloxy)-propylamine, we must first deconstruct its functional groups and their electronic behaviors. The acid-base dissociation constant (pKa) of a drug intermediate is a critical parameter that dictates its ionization state, directly influencing lipophilicity, aqueous solubility, and permeability across biological membranes[3].

-

The Pyridine Ring (Weak Base): The nitrogen atom in the 6-methylpyridine moiety possesses a lone pair of electrons in an sp2 orbital. The electron-donating inductive effect of the adjacent methyl group slightly increases its basicity compared to an unsubstituted pyridine, resulting in a conjugate acid pKa (pKaH) of approximately 5.5 to 6.0[4][5].

-

The Primary Aliphatic Amine (Strong Base): The terminal propylamine group is a standard primary aliphatic amine. Lacking the electron-withdrawing resonance effects of an aromatic system, its lone pair is highly available for protonation, yielding a pKaH of approximately 9.5 to 10.5[5][6].

-

The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor (HBA), enhancing solubility in protic solvents but not contributing to the molecule's ionization state.

Causality in Solubility Dynamics: Because the molecule is dibasic, its aqueous solubility is entirely governed by the pH of the medium. At physiological pH (7.4), the primary amine is protonated (cationic), while the pyridine nitrogen is predominantly neutral. This monocationic state provides moderate aqueous solubility. In the acidic environment of the stomach (pH ~1.2), both basic centers are fully protonated, forming a highly water-soluble dication.

Caption: pH-Dependent Ionization States and Aqueous Solubility Dynamics of the Dibasic Compound.

Part 2: Solvent-Specific Solubility Profiles

Understanding the differential solubility of the free base versus the salt form (e.g., hydrochloride salt) is crucial for process chemistry (liquid-liquid extraction, crystallization) and formulation development.

-

Aqueous Media: The free base has limited solubility in pure water (pH ~7) due to its lipophilic hydrocarbon regions. However, converting it to an HCl salt drastically increases the polarity and lowers the lattice disruption energy, leading to near-instantaneous aqueous dissolution.

-

Polar Organic Solvents (Methanol, Ethanol, DMSO): Both the free base and the salt form exhibit excellent solubility in polar aprotic (DMSO, DMF) and protic (MeOH) solvents. The molecule's hydrogen bond donors (HBD=2 from the primary amine) and acceptors (HBA=3) interact favorably with these solvent networks.

-

Non-Polar Organic Solvents (Hexane, Heptane, Toluene): The free base is highly soluble in non-polar solvents due to the lipophilic nature of the methylpyridine and propyl chain. Conversely, the charged nature of the HCl salt renders it completely insoluble in these media—a property frequently exploited during salt-precipitation purification steps.

Table 1: Estimated Solubility Matrix

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |

| Aqueous (Acidic) | Water (pH 1.2) | High (>50 mg/mL) | High (>50 mg/mL) | Complete protonation of both basic centers (dication). |

| Aqueous (Neutral) | Buffer (pH 7.4) | Moderate (~1-5 mg/mL) | High (Dissociates) | Monocationic state; lipophilic regions limit free base solubility. |

| Aqueous (Basic) | Buffer (pH 12.0) | Low (<0.1 mg/mL) | Low (Precipitates) | Fully deprotonated neutral species; hydrophobic effect dominates. |

| Polar Protic | Methanol | High | High | Strong H-bonding interactions (HBA and HBD matching). |

| Polar Aprotic | DMSO | High | High | High dielectric constant stabilizes both neutral and ionic forms. |

| Non-Polar | Hexane / Toluene | High | Insoluble | "Like dissolves like"; ionic lattice of the salt rejects non-polar solvation. |

Part 3: Experimental Methodologies: Thermodynamic Solubility Determination

While kinetic solubility (often measured via rapid DMSO stock dilution) is useful for early high-throughput screening, it frequently overestimates true solubility due to the formation of metastable supersaturated solutions[7][8]. For rigorous process development and regulatory profiling, the Saturation Shake-Flask Method remains the "gold standard" for determining true thermodynamic solubility[7][9].

The following protocol outlines a self-validating system for measuring the thermodynamic solubility of 2-(6-Methyl-pyridin-3-yloxy)-propylamine.

Protocol: The Saturation Shake-Flask Method

Rationale: This method relies on establishing a physical equilibrium between the solid phase and the saturated solution, ensuring that the measured concentration reflects the true thermodynamic limit of the compound[10][11].

-

Preparation & Solid Addition:

-

Accurately weigh an excess amount of 2-(6-Methyl-pyridin-3-yloxy)-propylamine (e.g., 10 mg) into a sealed glass Whatman MiniUniPrep vial[9][10].

-

Expert Insight: The amount must be sufficient to maintain a visible solid suspension throughout the entire experiment. If all solid dissolves, the true solubility limit has not been reached, and the experiment must be restarted with more mass.

-

-

Solvent Addition & pH Verification:

-

Add 1.0 mL of the target solvent (e.g., aqueous phosphate buffer pH 7.4).

-

Self-Validating Step: Measure the pH immediately after addition. Because the primary amine is a strong base, its dissolution can consume protons and significantly raise the pH of weakly buffered solutions[7]. Adjust the pH back to the target value using 0.1 M HCl if necessary.

-

-

Equilibration:

-

Seal the vial and place it in an orbital shaker at a constant temperature (typically 25°C or 37°C) at 400 rpm for 24 to 72 hours[10].

-

Causality: Extended equilibration time is mandatory to overcome the activation energy of crystal lattice dissolution and to ensure that any transient kinetic supersaturation has precipitated out, yielding a true thermodynamic equilibrium[10].

-

-

Phase Separation:

-

Remove the vial and visually inspect for remaining solids.

-

Separate the saturated supernatant from the solid pellet via high-speed centrifugation (10,000 x g for 10 minutes)[8].

-

Expert Insight: While filtration (0.22 µm) is common[9], it can sometimes lead to API adsorption onto the filter membrane. Centrifugation is generally preferred for lipophilic free bases to prevent artificial concentration drops.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent (e.g., Acetonitrile) to fall within the linear dynamic range of the analytical instrument.

-

Quantify the concentration using isocratic HPLC-UV against a pre-established external calibration curve[10].

-

Self-Validating Step: Re-measure the pH of the final saturated solution to ensure the buffer capacity was not overwhelmed during the 72-hour incubation[7].

-

Caption: Thermodynamic Solubility Determination via the Saturation Shake-Flask Workflow.

References

- Title: WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity. Source: google.com.

- Title: EP1876178B1 - Cyanopyridine derivative and use thereof as medicine. Source: google.com.

- Title: 3.7. Determination of Thermodynamic Solubility - Bio-protocol. Source: bio-protocol.org.

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: scispace.com.

- Title: Shake-Flask Solubility Assay | Bienta. Source: bienta.net.

- Title: Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine - Benchchem. Source: benchchem.com.

- Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Source: magtechjournal.com.

- Title: pKaH of pyridine versus other imines - ECHEMI. Source: echemi.com.

- Title: Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Source: masterorganicchemistry.com.

- Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. Source: alfa-chemistry.com.

- Title: The pKa Distribution of Drugs: Application to Drug Discovery - PMC. Source: nih.gov.

Sources

- 1. WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity - Google Patents [patents.google.com]

- 2. EP1876178B1 - Cyanopyridine derivative and use thereof as medicine - Google Patents [patents.google.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scispace.com [scispace.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Pyridine Scaffold: A Technical Guide to Unlocking its Biological Potential

Abstract

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for diverse substitutions make it a "privileged scaffold" in drug discovery, present in a multitude of FDA-approved therapeutics.[1][2] This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals focused on the synthesis and biological evaluation of novel pyridine derivatives. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind experimental choices, offers self-validating protocols for key assays, and grounds its claims in authoritative references. We will traverse the journey from synthetic strategy and molecular characterization to a comprehensive analysis of potential biological activities—including anticancer, antimicrobial, antiviral, and anti-inflammatory effects—and conclude with the role of in silico modeling in rational drug design.

The Architectural Foundation: Synthesis of the Pyridine Core

The biological activity of a pyridine derivative is intrinsically linked to its three-dimensional structure and the nature of its substituents. Therefore, a robust and flexible synthetic strategy is paramount. Two classical, yet enduringly relevant, methods for constructing the pyridine ring are the Hantzsch and Guareschi-Thorpe syntheses.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a powerful multi-component reaction that convenes an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[3][4] This intermediate can then be readily oxidized to the aromatic pyridine ring, a transformation driven by the thermodynamic stability of the resulting aromatic system.[4][5] This method is particularly valuable for creating symmetrically substituted pyridines.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Precursor

Objective: To synthesize a diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative.

Materials:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (10-20 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a round-bottom flask, combine the benzaldehyde, ethyl acetoacetate, and ammonium acetate.[6]

-

Add ethanol as the solvent and introduce a magnetic stir bar.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.[6]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical reaction time is 4-6 hours.[6]

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.[6]

-

If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

-

Purify the crude product via recrystallization from ethanol or column chromatography on silica gel.

Oxidative Aromatization: The resulting 1,4-DHP can be oxidized to the corresponding pyridine using various oxidizing agents, such as nitric acid, or more recently, sodium nitrite in acetic acid.[5][7]

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis offers a route to 2-pyridone structures, which are valuable intermediates and possess biological activity in their own right. The reaction involves the condensation of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base.[8] Modern variations of this protocol utilize ammonium carbonate in aqueous media, presenting a greener alternative.[9]

Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone

Objective: To synthesize a 4-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile derivative.

Materials:

-

Benzoylacetone (a 1,3-dicarbonyl compound, 1.0 mmol)

-

Cyanoacetamide (1.0 mmol)

-

Ammonium carbonate (1.5 mmol)

-

Solvent: Water/Ethanol mixture (1:1)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a round-bottom flask, combine the 1,3-dicarbonyl compound, cyanoacetamide, and ammonium carbonate in the chosen solvent.

-

Reflux the mixture with stirring for 3-4 hours. Monitor the reaction's progress by TLC.[10]

-

After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous medium.

-

To maximize precipitation, cool the mixture further in an ice bath.[10]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water and dry under a vacuum to obtain the purified 2-pyridone.[10]

Caption: Decision tree for selecting a primary pyridine synthesis route.

In Vitro Biological Evaluation: A Multi-Pronged Approach

Once a novel pyridine derivative has been synthesized and characterized, the next critical phase is to assess its biological activity. A tiered screening approach, starting with broad cytotoxicity and antimicrobial assays before moving to more specific mechanistic studies, is often the most efficient strategy.

Anticancer Activity Screening

Pyridine derivatives are present in numerous anticancer drugs, where they act on a wide range of targets including kinases and microtubules.[1][6][11] A primary assessment of anticancer potential involves evaluating the cytotoxicity of a compound against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyridine derivative against a cancer cell line (e.g., MCF-7, A549).

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium

-

Test pyridine derivative, dissolved in DMSO

-

MTT Reagent (5 mg/mL in sterile PBS)[14]

-

Solubilization Agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000-10,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test pyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Gently mix on an orbital shaker for 5-10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data for Pyridine Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| PY-001 | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |

| PY-001 | A549 (Lung) | 15.2 | Doxorubicin | 2.5 |

| PY-002 | MCF-7 (Breast) | > 50 | Doxorubicin | 1.2 |

| PY-002 | A549 (Lung) | 35.8 | Doxorubicin | 2.5 |

Note: Data are hypothetical examples for illustrative purposes.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise as antibacterial and antifungal compounds.[3][16][17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a novel pyridine derivative against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth[19]

-

Test pyridine derivative, dissolved in a suitable solvent (e.g., DMSO)

-

0.5 McFarland standard

-

Sterile saline or broth

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the microtiter plate using the broth as the diluent. Typically, 50-100 µL of broth is added to each well, and the compound is serially diluted across the plate.[18][20]

-

Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

-

Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

-

Inoculation: Within 15-30 minutes of preparation, inoculate each well (containing the serially diluted compound) with the final diluted bacterial suspension.[19] The final volume in each well is typically 100-200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

-

MIC Reading: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]

Caption: General workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Pyridine derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX).[7][22] A common in vivo model for acute inflammation is the carrageenan-induced paw edema assay in rodents.

This model is based on the principle that the subcutaneous injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[23][24] The later phase (after 1.5 hours) is characterized by neutrophil infiltration and the production of prostaglandins, which is sensitive to inhibition by COX inhibitors.[24] The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a novel pyridine derivative.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) Lambda Carrageenan solution in sterile 0.9% saline[23]

-

Test pyridine derivative and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)[24]

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimation & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[24]

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[24]

-

Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[1]

-

Data Analysis:

-

Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

Antiviral Activity

Pyridine-containing heterocycles have demonstrated significant potential as antiviral agents against a range of viruses, including HIV, HCV, and influenza.[26] Their mechanisms of action are diverse, ranging from inhibiting viral enzymes like reverse transcriptase and polymerase to blocking viral entry or maturation.[26] A foundational method to screen for antiviral activity is the plaque reduction assay, which measures the ability of a compound to reduce the number of viral plaques formed in a culture of host cells. Newer 2-benzoxyl-phenylpyridine derivatives have shown potent activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) by targeting the early stages of viral replication.[4]

In Silico Prediction: Molecular Docking

Before or in parallel with extensive in vitro testing, computational methods can provide valuable insights into the potential mechanism of action and guide the prioritization of synthesized compounds. Molecular docking is a powerful technique used to predict the preferred binding mode and affinity of a ligand (the pyridine derivative) within the active site of a target protein.[27][28]

The process involves two main steps:

-

Sampling: Generating a variety of possible conformations ("poses") of the ligand within the protein's binding site.[27]

-

Scoring: Evaluating each pose using a scoring function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction.[27]

Conceptual Workflow: Molecular Docking Study

Objective: To predict the binding interaction of a novel pyridine derivative with a target protein (e.g., a kinase, COX-2).

Steps:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of the pyridine derivative. Minimize its energy and assign appropriate charges.

-

Binding Site Definition: Identify and define the coordinates of the active site or binding pocket on the target protein. This is often based on the location of a co-crystallized native ligand.

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Surflex) to systematically sample different orientations and conformations of the ligand within the defined binding site.[17]

-

Scoring and Analysis: The software calculates a binding score (e.g., binding energy in kcal/mol) for each pose. The top-ranked poses are then analyzed visually to examine key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the protein's amino acid residues.

Caption: A conceptual workflow for a molecular docking study.

Conclusion and Future Perspectives

The pyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its versatility in synthesis allows for the creation of vast chemical libraries, while its inherent properties make it a favored component in drug design. This guide has provided a technical roadmap, from rational synthesis to multi-faceted biological and computational evaluation. The protocols described herein are not merely recipes but are grounded in established principles to ensure reproducibility and trustworthiness.

The future of pyridine derivative research lies in the integration of these classical techniques with emerging technologies. The use of artificial intelligence and machine learning to predict bioactivity and design novel scaffolds, coupled with high-throughput synthesis and screening, will undoubtedly accelerate the discovery of the next generation of pyridine-based therapeutics. By adhering to rigorous scientific principles and embracing innovative approaches, the research community can continue to unlock the immense therapeutic potential held within this remarkable heterocyclic core.

References

- Elsayed, M. A., Elsayed, A. M., & Sroor, F. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476–491.

-

Maddela, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available from: [Link]

- Kaur, M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Journal Name].

- Asadi, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Journal Name].

- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str.

- International Journal on Science and Technology (IJSAT). (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.

-

Wang, W., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 25(6), 1409. Available from: [Link]

-

Taylor & Francis Online. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Available from: [Link]

-

PubMed. (n.d.). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Available from: [Link]

-

Huang, S. Y., & Zou, X. (2010). Molecular docking: A powerful approach for structure-based drug discovery. [Journal Name]. Available from: [Link]

-

Taylor & Francis Online. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link]

-

PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

-

JSM Chemistry. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

JOVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

-

Chakraborty, S., et al. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. [Journal Name]. Available from: [Link]

-

Bentham Science. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Available from: [Link]

-

PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking. Available from: [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available from: [Link]

-

IntechOpen. (2024). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Available from: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Available from: [Link]

-

PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

Chemtube3d. (n.d.). Guareschi-Thorpe synthesis of pyridine. Available from: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

-